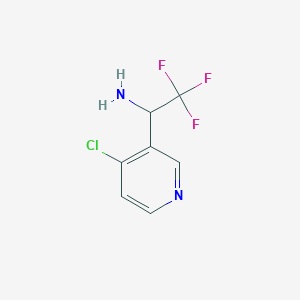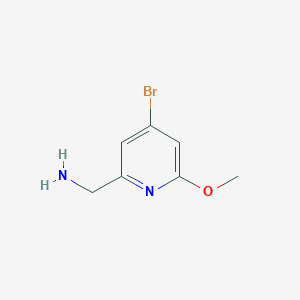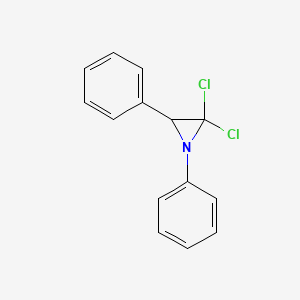
2,2-Dichloro-1,3-diphenylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1,3-diphenylaziridine is an organic compound with the molecular formula C14H11Cl2N. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of two chlorine atoms and two phenyl groups attached to the aziridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dichloro-1,3-diphenylaziridine can be synthesized through several methods. One common approach involves the reaction of N-benzylideneaniline with dichlorocarbene generated from chloroform in the presence of a phase transfer catalyst such as N-cetyl-N,N,N-trimethyl ammonium bromide (CTAB). The reaction is typically carried out in acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dichloro-1,3-diphenylaziridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions:
Sulfuric Acid: Used in the treatment of this compound to produce α-chloro, α-acetoxy, or α-hydroxy-α,α-diphenylacetanilide.
Dichlorocarbene: Generated from chloroform, it is a key reagent in the synthesis of the compound.
Major Products Formed:
α-Chloro-α,α-diphenylacetanilide: Formed through the reaction with sulfuric acid.
Various Substituted Derivatives: Formed through substitution reactions with different nucleophiles.
Scientific Research Applications
2,2-Dichloro-1,3-diphenylaziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1,3-diphenylaziridine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The exact pathways and targets depend on the specific application and conditions under which the compound is used .
Comparison with Similar Compounds
2,2-Dichloro-1,3,3-triphenylaziridine: Similar in structure but with an additional phenyl group.
N-aryl-α-chloro-α,α-diphenylacetimidoyl chloride: Shares similar reactivity with sulfuric acid.
Uniqueness: 2,2-Dichloro-1,3-diphenylaziridine is unique due to its specific substitution pattern and the presence of two chlorine atoms, which confer distinct chemical properties and reactivity compared to other aziridines .
Properties
CAS No. |
3543-98-4 |
|---|---|
Molecular Formula |
C14H11Cl2N |
Molecular Weight |
264.1 g/mol |
IUPAC Name |
2,2-dichloro-1,3-diphenylaziridine |
InChI |
InChI=1S/C14H11Cl2N/c15-14(16)13(11-7-3-1-4-8-11)17(14)12-9-5-2-6-10-12/h1-10,13H |
InChI Key |
VPNWEYBYCCRPSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N2C3=CC=CC=C3)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


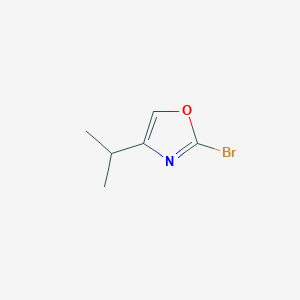

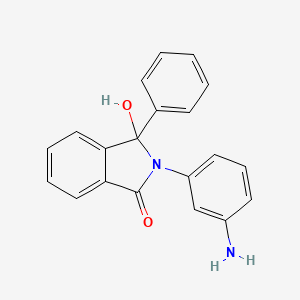
![2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide](/img/structure/B14164823.png)
![Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate](/img/structure/B14164831.png)
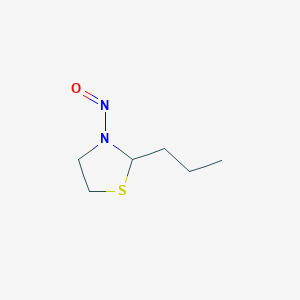
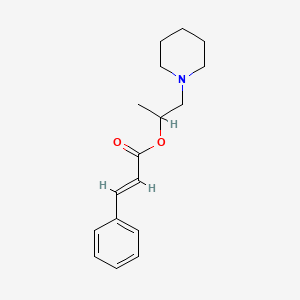
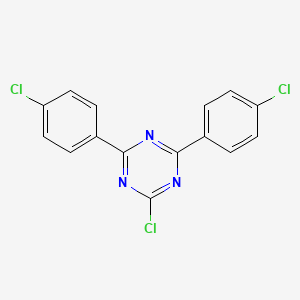
![(2S)-3-phenyl-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B14164858.png)
![2-[Benzyl(4-methoxybenzene-1-sulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14164871.png)
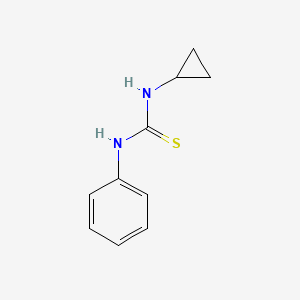
![Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]-](/img/structure/B14164878.png)
